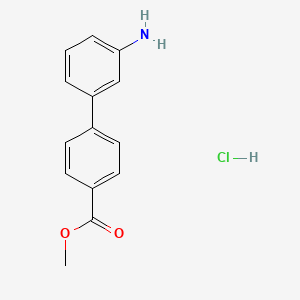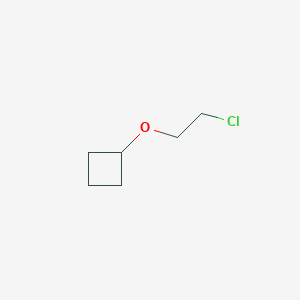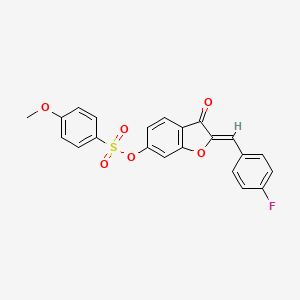![molecular formula C23H26ClF2N3O2S B2993239 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215668-33-9](/img/structure/B2993239.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . The exact synthesis process for “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride” is not available in the sources I found.Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives, such as the compound , have been recognized for their antioxidant properties. These compounds can neutralize free radicals and reactive oxygen species (ROS), which are implicated in various diseases and aging processes. The antioxidant activity is particularly useful in the development of therapies for neurodegenerative diseases where oxidative stress plays a significant role .
Analgesic and Anti-inflammatory Applications
The compound’s analgesic and anti-inflammatory activities are notable. It has been shown that certain thiazole derivatives exhibit significant pain-relieving properties and can reduce inflammation, making them potential candidates for the development of new analgesic and anti-inflammatory drugs .
Antimicrobial and Antifungal Applications
Thiazoles are known to possess strong antimicrobial and antifungal effects. This makes them valuable in the design of new drugs to combat resistant strains of bacteria and fungi. The compound could be explored for its efficacy against a range of microbial and fungal pathogens .
Antiviral Applications
Research has indicated that thiazole derivatives can have potent antiviral activities. This includes the potential to inhibit the replication of viruses, which is crucial in the fight against viral infections such as HIV. The compound could be investigated further for its applications in antiretroviral therapies .
Diuretic Applications
Some thiazole compounds have been found to have diuretic effects, which can be used to treat conditions like hypertension and edema. The compound’s ability to promote the excretion of excess fluids from the body could be harnessed for therapeutic purposes .
Anticonvulsant Applications
Thiazole derivatives have also been evaluated for their anticonvulsant activities. This is particularly important in the treatment of epilepsy and other seizure disorders. The compound’s potential to stabilize neuronal firing could lead to new treatments for these conditions .
Neuroprotective Applications
The neuroprotective properties of thiazole derivatives make them candidates for the treatment of various neurological disorders. By protecting nerve cells from damage, the compound could play a role in therapies for diseases like Alzheimer’s and Parkinson’s .
Antitumor and Cytotoxic Applications
Lastly, the antitumor and cytotoxic activities of thiazole derivatives are of great interest in cancer research. These compounds can inhibit the growth of cancer cells and could be developed into chemotherapeutic agents. The compound’s specific mechanisms of action against cancer cells would be an area of intense study .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many biologically active compounds such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been reported to exhibit their anti-inflammatory properties through the inhibition of cyclooxygenase (cox) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclooxygenase and 5-lipoxygenase pathways . The inhibition of these enzymes by thiazole derivatives can affect these pathways and their downstream effects, which include inflammation and pain sensation .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of chlorine in low molecular weight compounds affects its biological activity by altering the electrophilicity of carbon in C-Cl bond . This facilitates its reaction with bionucleophiles such as DNA bases or a regulating protein through the displacement of chlorine .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,4-difluoro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F2N3O2S.ClH/c1-15-4-5-16(2)21-20(15)26-23(31-21)28(9-3-8-27-10-12-30-13-11-27)22(29)18-7-6-17(24)14-19(18)25;/h4-7,14H,3,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFYHQULOSIISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=C(C=C(C=C4)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,4-difluoro-N-(3-morpholinopropyl)benzamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2993158.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2993161.png)




![1-(4-Chlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2993171.png)
![3-(3,4-Dichlorophenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2993173.png)
![Methyl 3-{[2-nitro-2-(phenylsulfonyl)vinyl]amino}benzenecarboxylate](/img/structure/B2993176.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2993177.png)

